molecular formula C22H26N2O3S B2691744 2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide CAS No. 1235287-90-7

2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2691744
CAS No.: 1235287-90-7
M. Wt: 398.52
InChI Key: RIKPQWBJEGOIIV-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide is a synthetically designed small molecule that incorporates a benzamide scaffold linked to a piperidin-4-ylmethyl group via an amide bond, with a phenoxyacetyl moiety on the piperidine nitrogen. This specific molecular architecture, featuring the benzamide core and the piperidine substructure, is characteristic of compounds investigated for their potential to interact with central nervous system (CNS) targets and various enzymatic pathways . The piperidine ring is a privileged structure in medicinal chemistry, frequently found in ligands for G-protein coupled receptors and ion channels, while the benzamide group is a common pharmacophore in bioactive molecules . The methylsulfanyl group attached to the benzamide ring may serve as a key modulator of the compound's electronic properties and lipophilicity, potentially influencing its binding affinity and metabolic stability. Compounds with similar structural features, particularly those containing the piperidine-benzamide linkage, have been identified as delta-opioid receptor (DOR) agonists with potential applications for various CNS indications, suggesting a possible mechanism of action involving selective modulation of opioid receptor subtypes . Furthermore, structurally related benzamide derivatives have demonstrated significant biological activity as cell differentiation inducers, which is a promising mechanism for the development of antineoplastic agents, indicating this compound's potential research value in oncology . Its research applications may therefore span neuropharmacology—investigating pain, addiction, and mood disorders—and cancer research, particularly in studying mechanisms of cellular differentiation and proliferation. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct thorough safety assessments before handling.

Properties

IUPAC Name

2-methylsulfanyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-28-20-10-6-5-9-19(20)22(26)23-15-17-11-13-24(14-12-17)21(25)16-27-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKPQWBJEGOIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from readily available precursors such as 4-piperidone.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction, often using phenoxyacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamide Core: The final step involves coupling the piperidine intermediate with a benzamide derivative, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Substitutions

The compound’s phenoxyacetyl-piperidine side chain distinguishes it from analogs such as:

  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (): This analog uses a piperazine ring with a 2-methoxyphenyl group and a nitrobenzamide core. The absence of a sulfur-containing group and the nitro substituent may reduce its metabolic stability compared to the methylsulfanyl derivative .
  • 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (): While both share a phenoxy-related moiety, the target compound’s methylsulfanyl group likely increases electron-withdrawing effects and lipophilicity (clogP ~3.5 estimated) versus the methoxy group (clogP ~2.8) .
Table 1: Substituent Effects on Key Properties
Compound Core Structure Key Substituents clogP (Estimated) Potential Target
Target Compound Benzamide 2-Methylsulfanyl, Phenoxyacetyl ~3.5 CNS receptors/channels
Compound Acetamide 2-Methoxy, Phenylethyl-piperidine ~2.8 Opioid receptors?
Compound Nitrobenzamide Piperazine, 4-Nitro ~1.9 Dopamine receptors

Piperidine Modifications

The 1-(2-phenoxyacetyl)piperidin-4-yl group in the target compound contrasts with:

  • 1-(2-Oxo-2-(phenylamino)ethyl)piperidin-4-yl (): This analog features a urea-like linkage instead of a phenoxyacetyl group.

Sulfur-Containing Analogs

The methylsulfanyl group differentiates the target compound from:

  • N-Propyl-3-(pyridine-3-sulfonamido)benzamide (): This analog uses a sulfonamide linker, which is more polar and may reduce CNS penetration compared to the methylsulfanyl group’s moderate lipophilicity .

Biological Activity

2-(methylsulfanyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following IUPAC name and structure:

  • IUPAC Name : 2-methylsulfanyl-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide
  • Molecular Formula : C22H26N2O3S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor for specific enzymes or receptors, which can lead to significant biological responses. The methylsulfanyl group is particularly noteworthy for influencing the compound's reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary investigations have also explored the anticancer potential of this compound. It has been noted to induce apoptosis in certain cancer cell lines, which may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity.
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Results : The compound induced a dose-dependent decrease in cell viability, with an IC50 value of 15 µM, suggesting promising anticancer activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(methylsulfonyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamideStructureModerate antimicrobial activity
2-(methylsulfinyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamideStructureLow anticancer activity

The presence of the methylsulfanyl group in the compound enhances its reactivity and biological interactions compared to its sulfonyl and sulfinyl counterparts.

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